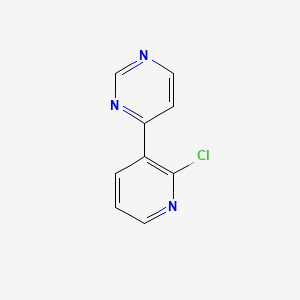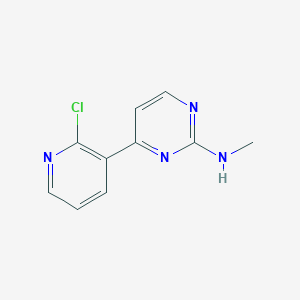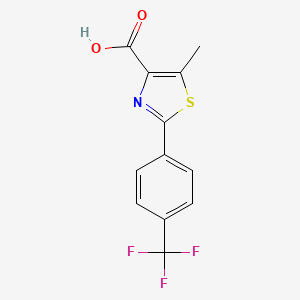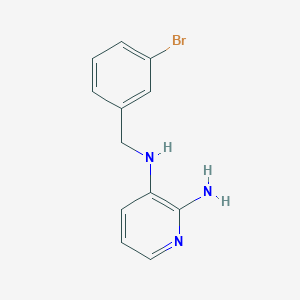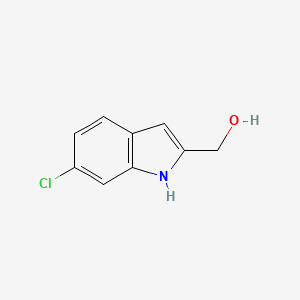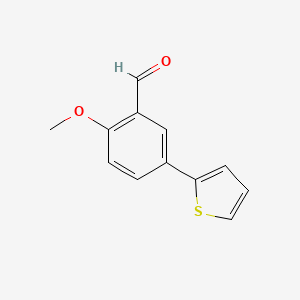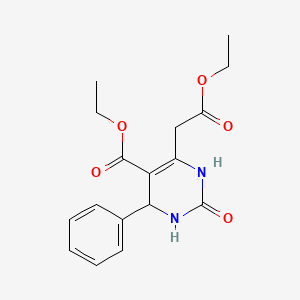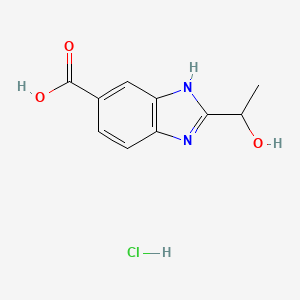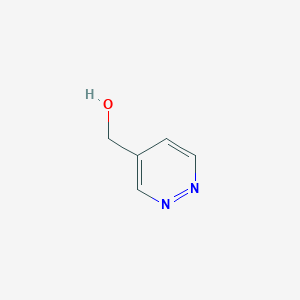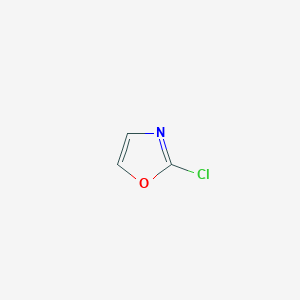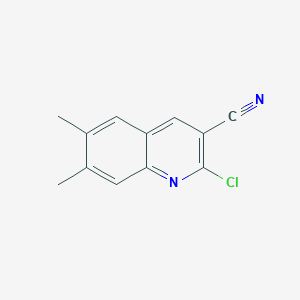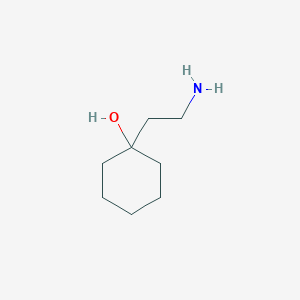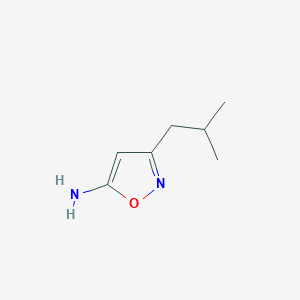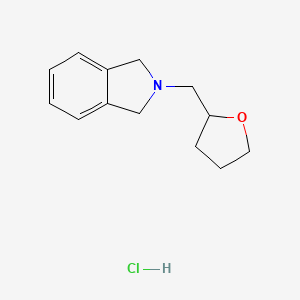
2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a tetrahydrofuran group and an isoindoline group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Isoindoline is a heterocyclic organic compound containing a benzene ring fused to a seven-membered diazacycloalkane ring .
Synthesis Analysis
While the specific synthesis pathway for “2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride” is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. Generally, tetrahydrofuran compounds can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a polar aprotic solvent, and it’s miscible with water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Research has delved into the intricate world of chemical synthesis, where compounds akin to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride demonstrate fascinating applications. One study showcases the innovative synthesis of 2-tetrazolylmethyl-isoindolin-1-ones through a one-pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/dehydration process. This process innovatively combines furan-2-ylmethanamine with other reagents, leading to a series of bis-heterocycles. The resulting compounds, including analogues with anthracene, showcase intriguing molecular orbital distributions, hinting at their potential in advanced molecular engineering and drug design (Rentería-Gómez et al., 2016).
Catalytic Processes and Reaction Dynamics
The realm of catalysis and reaction dynamics has also been enriched by compounds related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride. For instance, certain 1,3-dihydro-2H-isoindoles (isoindolines) have been converted to 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed formate reduction. This process exhibits selectivity and reactivity based on substituent types, offering a window into the nuanced behavior of these compounds under catalytic conditions. The intricate reaction pathways and the resulting molecular transformations underscore the potential of these compounds in sophisticated synthetic applications (Hou et al., 2007).
Advanced Material Synthesis
In the pursuit of advanced materials, compounds structurally related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride have been pivotal. Research illustrates the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, revealing a complex reaction landscape involving the formation of N-acyliminium ions and intricate cyclization reactions. These spiro-cyclic compounds, synthesized through a Brønsted acid-catalyzed one-pot, three-component reaction, represent a significant stride in the synthesis of structurally complex materials with potential applications in various fields of chemistry and materials science (Shit et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPMPUMCCLKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

